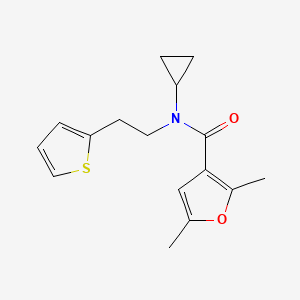

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

描述

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a 2,5-dimethylfuran core substituted with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety on the nitrogen atom. The compound’s design aligns with strategies to optimize metabolic stability and receptor affinity, as cyclopropyl groups are known to enhance resistance to oxidative metabolism compared to linear alkyl chains.

属性

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVJYTHWGSDJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds Analyzed:

Target Compound : N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Compound Y205-3503 : 2,5-dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide ()

Rotigotine Hydrochloride: (6S)-6-[Propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride ()

Rotigotine Related Compound G: Bis[2-(thiophen-2-yl)ethyl]amino-substituted derivative ()

Data Table: Structural and Physicochemical Properties

Structural Insights:

- Cyclopropyl vs. Alkyl Chains: The target compound’s cyclopropyl group likely increases logP compared to Y205-3503’s methyl group (logP 2.82 vs. Compared to Rotigotine’s propyl group, cyclopropyl may improve metabolic stability by resisting cytochrome P450 oxidation.

- Thiophene-Ethyl vs. Thiophene-Methyl : The ethyl spacer in the target compound extends the thiophene moiety away from the furan core, possibly improving receptor binding through increased steric flexibility. This contrasts with Y205-3503’s shorter methyl linker, which may limit conformational freedom.

Pharmacological and Functional Comparisons

- Receptor Binding: Rotigotine’s thiophene-ethyl and amino groups are critical for dopamine receptor agonism. The target compound’s furan core and cyclopropyl substitution may shift selectivity toward other CNS targets (e.g., serotonin receptors), though experimental validation is needed.

- Metabolic Stability : Cyclopropyl groups are less prone to oxidative metabolism than Rotigotine’s propyl chain, suggesting improved half-life for the target compound.

- Solubility : Y205-3503’s lower logP (2.82) and smaller size (235.3 g/mol) imply better solubility than the target compound, which may require formulation optimization for in vivo efficacy.

Research Findings and Implications

Thiophene Moieties : The ubiquity of thiophene in all compared compounds underscores its role in π-π stacking interactions with aromatic residues in target receptors.

Cyclopropyl Advantages : Cyclopropane’s ring strain and sp² hybridization mimic double bonds, offering rigidity that may enhance binding specificity.

Trade-offs in Design : Increasing lipophilicity (e.g., via cyclopropyl or bis-thiophene groups) improves permeability but risks solubility issues, necessitating balanced molecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。